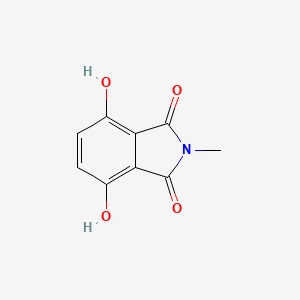

4,7-Dihydroxy-2-methylisoindoline-1,3-dione

Description

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

4,7-dihydroxy-2-methylisoindole-1,3-dione |

InChI |

InChI=1S/C9H7NO4/c1-10-8(13)6-4(11)2-3-5(12)7(6)9(10)14/h2-3,11-12H,1H3 |

InChI Key |

ZFXZZDPFMCDVGF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(C=CC(=C2C1=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach for Maleimides and Isoindoline-1,3-dione Derivatives

A common preparative strategy for isoindoline-1,3-dione derivatives, including hydroxy-substituted variants, involves the reaction of maleic anhydride with primary amines under acidic conditions. The general procedure includes:

- Stirring maleic anhydride (2 equivalents) with a primary amine (1 equivalent) in acetic acid solvent.

- Refluxing the mixture at approximately 130 °C for 8 hours to ensure complete reaction.

- Cooling the reaction mixture and neutralizing with saturated sodium bicarbonate solution.

- Extracting the product with ethyl acetate, followed by washing with dilute hydrochloric acid and brine.

- Removing solvents under reduced pressure.

- Purifying the residue by flash column chromatography using ethyl acetate/petroleum ether mixtures to obtain pure maleimide derivatives.

This method has been successfully applied to synthesize various hydroxy-isoindoline-1,3-dione derivatives, including 4-hydroxy-2-methyl substituted compounds.

Specific Synthesis of this compound

While direct literature specifically detailing the preparation of this compound is limited, an analogous approach can be inferred from related hydroxy- and methyl-substituted isoindoline-1,3-dione syntheses:

- Starting from phthalic anhydride derivatives substituted with hydroxy groups at the 4 and 7 positions.

- Reacting with methylamine or methyl-substituted amines to introduce the 2-methyl group on the isoindoline ring.

- Employing reflux in glacial acetic acid or similar solvents to promote ring closure and imide formation.

- Purification by recrystallization or chromatographic methods to isolate the target compound.

This approach aligns with the synthesis of related compounds such as 4-hydroxy-2-methyl-5,7-diphenylisoindoline-1,3-dione, which was obtained in 80% yield as a yellow solid after purification.

Amidation and Functionalization Routes

An alternative route involves:

- Synthesizing 2-(1,3-dioxoisoindolin-2-yl)acetic acid as an intermediate.

- Amidation with aminomethylpyridine derivatives using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in chloroform at room temperature.

- Subsequent alkylation with benzyl halide derivatives in dry acetonitrile under reflux conditions to introduce further functional groups.

Though this method was applied to N-benzyl pyridinium hybrids of isoindoline-1,3-dione, it demonstrates the versatility of the isoindoline-1,3-dione scaffold for functionalization.

Analytical and Characterization Data

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

- Strong absorption bands for imide carbonyl groups appear near 1700–1750 cm⁻¹.

- Hydroxy groups show broad absorptions around 3350 cm⁻¹.

- Aromatic C–H stretching observed near 3000 cm⁻¹.

Mass Spectrometry (MS)

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the calculated molecular weights for substituted isoindoline-1,3-diones.

Melting Points

- Related compounds exhibit melting points in the range of 140–180 °C, indicative of pure crystalline materials.

Research Outcomes and Applications

Biological Activity

- Isoindoline-1,3-dione derivatives, including hydroxy and methyl-substituted variants, have demonstrated acetylcholinesterase inhibitory activity, relevant in Alzheimer's disease treatment research.

- Compounds with hydroxy substitutions at positions analogous to 4 and 7 show potential for enhanced binding to enzyme active sites due to hydrogen bonding capabilities.

- Molecular docking studies reveal interactions at both catalytic and peripheral anionic sites of acetylcholinesterase, suggesting dual-site inhibition mechanisms.

Yield and Purity

| Compound | Yield (%) | Physical State | Melting Point (°C) | Purification Method |

|---|---|---|---|---|

| 4-Hydroxy-2-methyl-5,7-diphenylisoindoline-1,3-dione | 80 | Yellow solid | 141–142 | Flash column chromatography |

| 4-Hydroxy-2-methyl-5,7-bis(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione | 62 | Yellow solid | 179–180 | Flash column chromatography |

Note: Specific data for this compound may vary but follows similar purification and characterization protocols.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Maleic anhydride + amine | Acetic acid, reflux at 130 °C for 8 h | Formation of maleimide intermediate |

| Neutralization and extraction | Saturated NaHCO3, ethyl acetate extraction | Removal of impurities |

| Purification | Flash chromatography (ethyl acetate/petroleum ether) | Isolation of pure isoindoline-1,3-dione derivatives |

| Amidation (optional) | EDC, HOBT, chloroform, room temp, 15-24 h | Formation of amide intermediates |

| Alkylation (optional) | Benzyl halide, acetonitrile, reflux at 80 °C | Introduction of benzyl substituents |

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4,7-Dihydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione involves its interaction with various molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

4,7-Dihydroxy-2,5-dimethylisoindoline-1,3-dione (8)

4,7-Diaminoisoindoline-1,3-dione (1)

- Structural Difference: Amino groups replace hydroxyls at positions 4 and 7 .

- Synthesis: Two-step bromination/amination sequence starting from 4-aminoisoindoline-1,3-dione, achieving a 32% total yield .

- Key Data: Higher melting point (294–296°C vs. compound 7’s unreported m.p.) and distinct $ ^1H $ NMR signals (δ 6.53 ppm for amino protons) .

- Functional Impact: Amino groups enhance nucleophilicity, making this compound more reactive in coupling reactions compared to the hydroxylated derivative.

Chlorinated Derivatives (e.g., 4,7-Dichloroisoindoline-1,3-dione)

- Structural Difference : Chlorine atoms at positions 4 and 7 .

- Synthesis: Derived from 3,6-dichlorophthalic anhydride via ammonolysis, though challenges in product purity were noted .

- Key Data : Higher molecular weight (216.02 g/mol vs. 195.15 g/mol for compound 7) and stronger electron-withdrawing effects, influencing electronic properties and reactivity .

Methyl-Substituted Analogues (e.g., 4,7-Dimethylisoindole-1,3-dione)

Bioactive Analogues with Heterocyclic Substituents

- Examples :

- Comparison : Hydroxyl groups in compound 7 are electron-donating, which may reduce antimicrobial potency relative to these electron-withdrawing analogues .

Tabulated Comparison of Key Properties

Biological Activity

4,7-Dihydroxy-2-methylisoindoline-1,3-dione, also known as 2-methylisoindoline-1,3-dione, is a compound belonging to the isoindoline family. Its unique structure, characterized by two hydroxyl groups at the 4 and 7 positions of the isoindoline core, contributes to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉N₃O₃

- Molecular Weight : Approximately 161.16 g/mol

- Structure : The bicyclic structure enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of isoindoline derivatives. Notably:

- Cell Line Studies : The compound has shown antiproliferative effects against various cancer cell lines, including HeLa (human cervical adenocarcinoma) and A549 (human lung carcinoma) cells. The IC50 values for these cells were reported as follows:

Antibacterial Activity

In vitro studies have highlighted the antibacterial properties of this compound:

- Minimum Inhibitory Concentration (MIC) against E. coli and E. faecalis was found to be:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Receptor Interactions : In silico studies suggest potential interactions with dopamine receptors, indicating possible applications in treating neurological disorders .

- Binding Affinity : Interaction studies indicate significant binding affinities to various biological targets, underscoring its potential as a bioactive molecule .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Amino-2-methylisoindoline-1,3-dione | 2307-00-8 | 0.94 |

| 6-Amino-2,3-dihydro-1H-isoindol-1-one | 675109-45-2 | 0.92 |

| 3-(1,3-Dioxoisoindolin-2-yl)propanal | 2436-29-5 | 0.98 |

| 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride | 30250-67-0 | 0.94 |

The distinct arrangement of hydroxyl groups at the 4 and 7 positions differentiates it from these compounds and contributes to its specific biological activity profile .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of isoindoline derivatives:

- Anticancer Studies : A study involving various indolin derivatives showed broad-spectrum activity against multiple cancer cell lines . Compounds similar to isoindolines demonstrated promising results in inhibiting c-KIT kinase activity.

- Antimicrobial Research : Research focused on methanolic extracts containing isoindoline derivatives revealed significant antibacterial effects against resistant strains like MRSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.